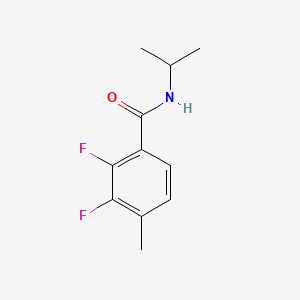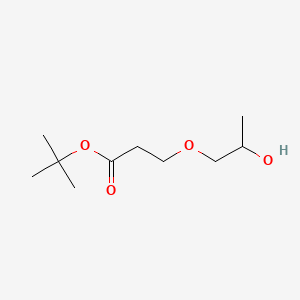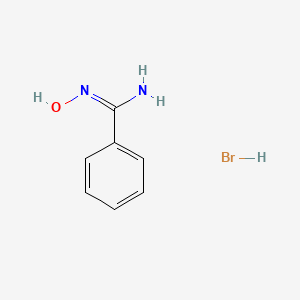
N'-hydroxybenzenecarboximidamide;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-hydroxybenzenecarboximidamide;hydrobromide is an organic compound with the molecular formula C7H8BrN3O. It belongs to the class of benzimidamide derivatives and has shown promising biological and industrial properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of N’-hydroxybenzenecarboximidamide;hydrobromide typically involves the reaction of benzamidoxime with hydrobromic acid. The reaction is usually carried out at room temperature, and the reaction can be carried out using a non-aqueous solvent such as an alcohol or an ether . The general reaction scheme is as follows:
Step 1: Benzamidoxime is synthesized by the condensation of benzamide with hydroxylamine.
Step 2: Benzamidoxime is then reacted with hydrobromic acid to form N’-hydroxybenzenecarboximidamide;hydrobromide.
Industrial Production Methods
Industrial production methods for N’-hydroxybenzenecarboximidamide;hydrobromide are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N’-hydroxybenzenecarboximidamide;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N’-hydroxybenzenecarboximidamide;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a genotoxin, which can induce DNA damage.
Medicine: Explored for its potential therapeutic properties, including its role as a bacterial metabolite.
Industry: Utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of N’-hydroxybenzenecarboximidamide;hydrobromide involves its interaction with molecular targets and pathways within biological systems. It is known to act as a genotoxin, inducing direct or indirect DNA damage . This damage can potentially lead to the formation of malignant tumors, although DNA damage does not inevitably result in cancerous cells. The compound’s effects are mediated through its interaction with cellular DNA and other molecular targets involved in the regulation of cell growth and division.
Comparaison Avec Des Composés Similaires
N’-hydroxybenzenecarboximidamide;hydrobromide can be compared with other similar compounds, such as:
Benzamidoxime: A precursor in the synthesis of N’-hydroxybenzenecarboximidamide;hydrobromide.
3-chloro-N’-hydroxybenzenecarboximidamide: A chlorinated derivative with similar properties.
3-bromo-N’-hydroxybenzene-1-carboximidamide: A brominated derivative with distinct biological activities.
The uniqueness of N’-hydroxybenzenecarboximidamide;hydrobromide lies in its specific molecular structure and the presence of the hydrobromide group, which imparts unique chemical and biological properties.
Propriétés
Formule moléculaire |
C7H9BrN2O |
|---|---|
Poids moléculaire |
217.06 g/mol |
Nom IUPAC |
N'-hydroxybenzenecarboximidamide;hydrobromide |
InChI |
InChI=1S/C7H8N2O.BrH/c8-7(9-10)6-4-2-1-3-5-6;/h1-5,10H,(H2,8,9);1H |
Clé InChI |
XHVJSUZVSQISRA-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C(=N\O)/N.Br |
SMILES canonique |
C1=CC=C(C=C1)C(=NO)N.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


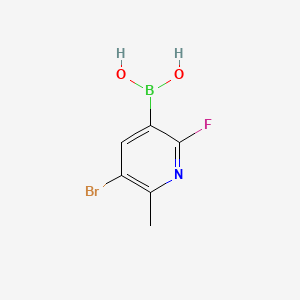
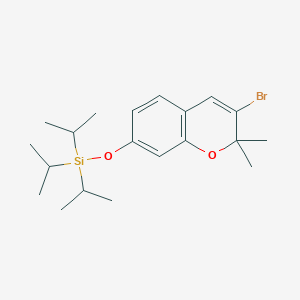


![(1S)-9-methoxy-5,13,13-trimethyl-10-propan-2-yl-12-oxatetracyclo[6.5.2.04,15.011,14]pentadeca-4,6,8(15),9,11(14)-pentaene](/img/structure/B14021498.png)

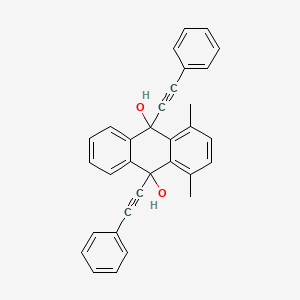

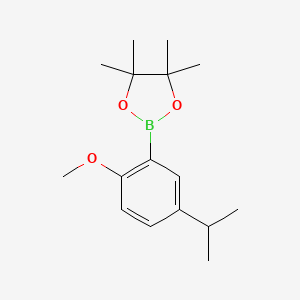
![6-Ethyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B14021526.png)
